(3E,7E)-2-Hydroxy-8-[[(2R)-2-[[(E,5S,6S)-5-hydroxy-6-[(2R,3R)-3-phenyloxiran-2-yl]hept-2-enyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-4-methyl-6-oxonona-3,7-dienoic acid
(3E,7E)-2-Hydroxy-8-[[(2R)-2-[[(E,5S,6S)-5-hydroxy-6-[(2R,3R)-3-phenyloxiran-2-yl]hept-2-enyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-4-methyl-6-oxonona-3,7-dienoic acid
Brand Name:
Vulcanchem
CAS No.:
155645-50-4
VCID:
VC0235443
InChI:
InChI=1S/C35H44N2O8/c1-22(19-31(40)35(42)43)18-27(38)20-23(2)37-34(41)29(21-25-13-15-28(44-4)16-14-25)36-17-9-8-12-30(39)24(3)32-33(45-32)26-10-6-5-7-11-26/h5-11,13-16,19-20,24,29-33,36,39-40H,12,17-18,21H2,1-4H3,(H,37,41)(H,42,43)/b9-8+,22-19+,23-20+/t24-,29+,30-,31?,32+,33+/m0/s1
SMILES:
CC(C1C(O1)C2=CC=CC=C2)C(CC=CCNC(CC3=CC=C(C=C3)OC)C(=O)NC(=CC(=O)CC(=CC(C(=O)O)O)C)C)O
Molecular Formula:
C11H18N4Na2O6
Molecular Weight:
620.7 g/mol
(3E,7E)-2-Hydroxy-8-[[(2R)-2-[[(E,5S,6S)-5-hydroxy-6-[(2R,3R)-3-phenyloxiran-2-yl]hept-2-enyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-4-methyl-6-oxonona-3,7-dienoic acid
CAS No.: 155645-50-4
Main Products
VCID: VC0235443
Molecular Formula: C11H18N4Na2O6
Molecular Weight: 620.7 g/mol
CAS No. | 155645-50-4 |
---|---|
Product Name | (3E,7E)-2-Hydroxy-8-[[(2R)-2-[[(E,5S,6S)-5-hydroxy-6-[(2R,3R)-3-phenyloxiran-2-yl]hept-2-enyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-4-methyl-6-oxonona-3,7-dienoic acid |
Molecular Formula | C11H18N4Na2O6 |
Molecular Weight | 620.7 g/mol |
IUPAC Name | (3E,7E)-2-hydroxy-8-[[(2R)-2-[[(E,5S,6S)-5-hydroxy-6-[(2R,3R)-3-phenyloxiran-2-yl]hept-2-enyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-4-methyl-6-oxonona-3,7-dienoic acid |
Standard InChI | InChI=1S/C35H44N2O8/c1-22(19-31(40)35(42)43)18-27(38)20-23(2)37-34(41)29(21-25-13-15-28(44-4)16-14-25)36-17-9-8-12-30(39)24(3)32-33(45-32)26-10-6-5-7-11-26/h5-11,13-16,19-20,24,29-33,36,39-40H,12,17-18,21H2,1-4H3,(H,37,41)(H,42,43)/b9-8+,22-19+,23-20+/t24-,29+,30-,31?,32+,33+/m0/s1 |
Standard InChIKey | OIPHOEVIUYQTRP-WZWBTZMDSA-N |
Isomeric SMILES | C[C@H]([C@@H]1[C@H](O1)C2=CC=CC=C2)[C@H](C/C=C/CN[C@H](CC3=CC=C(C=C3)OC)C(=O)N/C(=C/C(=O)C/C(=C/C(C(=O)O)O)/C)/C)O |
SMILES | CC(C1C(O1)C2=CC=CC=C2)C(CC=CCNC(CC3=CC=C(C=C3)OC)C(=O)NC(=CC(=O)CC(=CC(C(=O)O)O)C)C)O |
Canonical SMILES | CC(C1C(O1)C2=CC=CC=C2)C(CC=CCNC(CC3=CC=C(C=C3)OC)C(=O)NC(=CC(=O)CC(=CC(C(=O)O)O)C)C)O |
Synonyms | cryptophycin B |
PubChem Compound | 6444183 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume